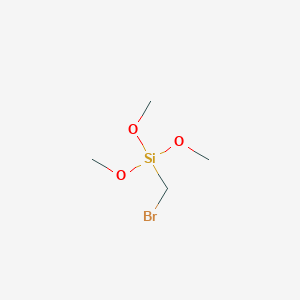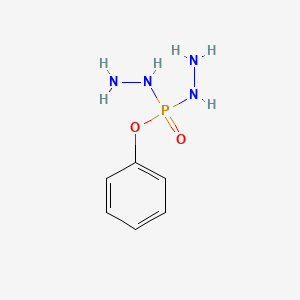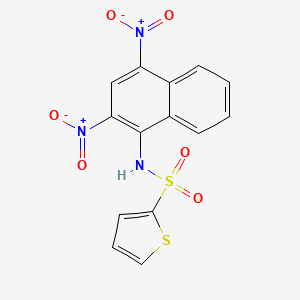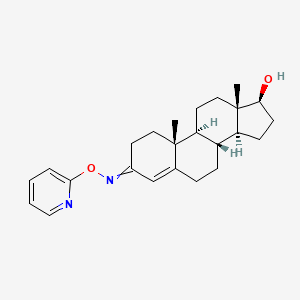
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime is a derivative of testosterone, a primary male sex hormone and anabolic steroid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime typically involves the reaction of 17-beta-Hydroxyandrost-4-en-3-one with 2-pyridylhydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes or hydrazones.
Wissenschaftliche Forschungsanwendungen
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on androgen receptors and its role in steroid metabolism.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.
Wirkmechanismus
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation of specific genes that regulate various physiological processes. The molecular targets include androgen receptors in tissues such as muscle, bone, and reproductive organs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: The primary male sex hormone, chemically described as 17-beta-Hydroxyandrost-4-en-3-one.
Epiandrosterone: A naturally occurring steroid with a similar structure.
Dehydroepiandrosterone (DHEA): Another steroid hormone with similar properties.
Uniqueness
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound, testosterone .
Eigenschaften
CAS-Nummer |
53224-68-3 |
|---|---|
Molekularformel |
C24H32N2O2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-pyridin-2-yloxyimino-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H32N2O2/c1-23-12-10-17(26-28-22-5-3-4-14-25-22)15-16(23)6-7-18-19-8-9-21(27)24(19,2)13-11-20(18)23/h3-5,14-15,18-21,27H,6-13H2,1-2H3/t18-,19-,20-,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
DIXJUEUWJYXSHE-CGRIZKAYSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=CC=CC=N5)CC[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


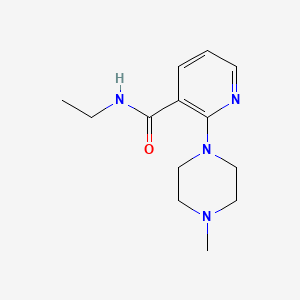
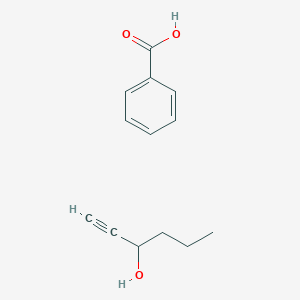
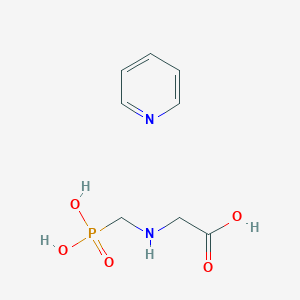
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)


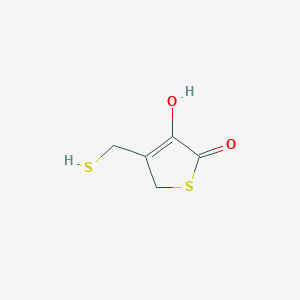
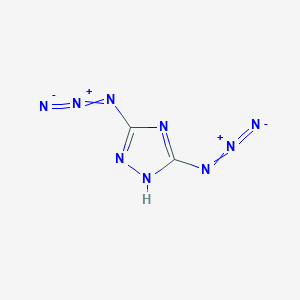
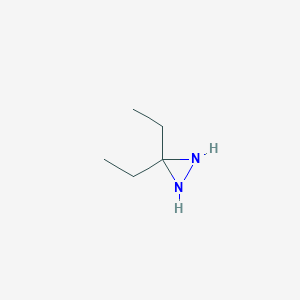
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
